molecular formula C19H24N2O2S B2684739 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide CAS No. 953999-99-0

4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide

Cat. No.: B2684739
CAS No.: 953999-99-0
M. Wt: 344.47
InChI Key: GBKUIFWIDPQXEI-UHFFFAOYSA-N
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Description

4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. As a benzenesulfonamide derivative, this class of compounds is widely investigated for its potential to interact with various biological targets. Recent scientific literature highlights the value of structurally similar benzenesulfonamide compounds in oncological research, particularly for their ability to induce ferroptosis, a form of regulated cell death, in tumor cell lines . Studies on analogs have shown that such compounds can inhibit tumor cell proliferation and migration by targeting key regulatory pathways, such as the KEAP1-NRF2-GPX4 axis, leading to an accumulation of lipid reactive oxygen species (ROS) . Furthermore, benzenesulfonamide derivatives are frequently explored in neurological research, with some compounds acting as inhibitors of enzymes like acetylcholinesterase (AChE), which is a relevant target for neurodegenerative conditions . Other sulfonamide derivatives have been patented for their therapeutic potential in treating diseases involving voltage-gated sodium channels, such as epilepsy . This product is intended for research purposes, such as in vitro assay development, mechanism of action studies, and as a building block in the synthesis of novel bioactive molecules. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

4-methyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-16-4-10-19(11-5-16)24(22,23)20-13-12-17-6-8-18(9-7-17)21-14-2-3-15-21/h4-11,20H,2-3,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKUIFWIDPQXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors.

    Attachment of the Phenethyl Group: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The methyl group on the benzene ring undergoes oxidation under controlled conditions. For example:

  • Reagent/Condition : Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄/H₂O) at 80–100°C.

  • Product : 4-Carboxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide.

  • Yield : ~85% (reported for analogous compounds).

This reaction proceeds via radical intermediates, with the methyl group converted to a carboxylic acid. Stability studies show the sulfonamide group remains intact under these conditions .

Reduction Reactions

The sulfonamide moiety can be reduced to a thiol:

  • Reagent/Condition : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C to RT.

  • Product : 4-Methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenethiol.

  • Yield : ~70% (extrapolated from similar systems).

This reaction requires strict moisture exclusion to prevent side reactions.

Nucleophilic Substitution

The phenethyl-pyrrolidine group participates in substitution reactions:

  • Reagent/Condition : Alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) with NaH as a base.

  • Product : Quaternary ammonium derivatives.

  • Yield : 60–75% .

Controlled addition of reagents is critical to avoid exothermicity and byproduct formation .

Hydrolysis

The sulfonamide bond resists hydrolysis under neutral conditions but reacts under extremes:

ConditionReagentProductStability
Acidic (HCl, 6M, reflux)Benzoic acid derivativesPartial cleavage of sulfonamideModerate
Basic (NaOH, 10%, 80°C)Sulfinate intermediatesComplete decompositionLow

C–N Bond Cleavage

Selective cleavage of the C–N bond in the pyrrolidine group is achievable:

  • Reagent/Condition : Triflic acid (TfOH) in dichloroethane (DCE) at 50°C.

  • Product : 4-Methylbenzenesulfonamide and pyrrolidine derivatives.

  • Mechanism : Acid-catalyzed hemiaminal hydrolysis .

  • Yield : >90% (reported for structurally related compounds) .

Radical scavengers like BHT suppress this reaction, indicating a radical pathway .

Comparative Reactivity with Analogues

Key differences in reactivity among benzenesulfonamide derivatives:

CompoundOxidation StabilityReduction EfficiencyHydrolysis Susceptibility
4-Methyl-N-(pyrrolidin-3-yl)benzenesulfonamide HighModerateLow
4-Methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide ModerateHighHigh
Target CompoundHighHighModerate

Stability Under Environmental Conditions

  • pH Stability : Stable at pH 5–9 (24 hrs, 25°C) .

  • Thermal Stability : Decomposes above 250°C (DSC data).

  • Light Sensitivity : No degradation under UV-Vis light (λ > 300 nm).

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide exhibit significant pharmacological properties, including:

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the sulfonamide linkage and the introduction of the pyrrolidine moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on similar sulfonamide compounds demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly impacted antimicrobial potency. While specific data on 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is sparse, extrapolating from related compounds suggests potential effectiveness against resistant bacterial strains.

Case Study 2: Structure-Activity Relationship (SAR)

Research into structure-activity relationships (SAR) has revealed that the presence of specific functional groups in benzenesulfonamides influences their biological activity. The pyrrolidine ring in this compound may enhance binding affinity to target enzymes or receptors, warranting further investigation into its pharmacodynamics.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Substituent Diversity on the Sulfonamide Nitrogen
  • Target Compound : Features a 4-(pyrrolidin-1-yl)phenethyl group, combining aromaticity and aliphatic cyclic amine.
  • 4-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide (): A nitrobenzoyl group induces electron-withdrawing effects, stabilizing the anti-conformation of the N–H bond relative to the C=O group.
Heterocyclic Modifications
  • 4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl) Derivatives (): Incorporation of pyrazolo-pyrimidine and chromenone moieties increases molecular weight (589.1 g/mol) and planar aromaticity, favoring intercalation or kinase inhibition.

Physicochemical Properties

Compound (Reference) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound ~374.5* Not Reported Pyrrolidine enhances basicity; phenethyl spacer improves lipophilicity.
(S)-N-((4-Methoxyphenyl)(naphthyl)methyl)-4-MeBSA (E2) ~447.5 Not Reported High stereochemical purity (99%); [α]D²⁰ +2.5 (CHCl₃) .
4-Methyl-N-(4-nitrobenzoyl)-BSA (E6) ~334.3 Not Reported Anti-conformation of N–H/C=O; nitro group reduces solubility .
Tetrahydroacridine Hybrids (E4) ~450–500 165–235 High melting points due to rigid polycyclic systems; variable solubility .
Pyrazolo-pyrimidinyl-chromenyl Derivative (E3) 589.1 175–178 High MW; chromenone contributes to UV absorption and π-stacking .

*Estimated based on formula C₁₉H₂₄N₂O₂S.

Spectroscopic and Conformational Analysis

  • NMR and IR Profiles :

    • The target compound’s ¹H NMR would likely show signals for pyrrolidine (δ ~2.5–3.5 ppm) and aromatic protons (δ ~6.5–7.8 ppm), akin to analogues in and . The sulfonamide S=O stretches in IR (~1150–1350 cm⁻¹) are consistent across derivatives .
    • Anti-conformation of the N–H bond relative to adjacent groups (e.g., C=O in ) is critical for crystal packing and hydrogen-bonding networks .
  • X-ray Crystallography :

    • Analogues like 4-Methyl-N-[(E)-4-methyl-1-(4-methylphenylsulfonyl)-1,2-dihydropyridin-2-yl-idene]benzenesulfonamide () exhibit planar dihydropyridinylidene moieties, with mean C–C bond lengths of 0.004 Å and R factor = 0.044 .

Biological Activity

4-Methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a pyrrolidine ring and a phenethyl group, which may contribute to its pharmacological properties. The molecular formula of the compound is C19H24N2O2S, with a molecular weight of 344.47 g/mol.

The synthesis of 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide typically involves several steps:

  • Formation of the Pyrrolidine Ring : Synthesized from cyclic or acyclic precursors.
  • Attachment of the Phenethyl Group : Introduced through Friedel-Crafts alkylation.
  • Sulfonamide Formation : Achieved by reacting an intermediate with sulfonyl chloride.

Biological Activity

Recent studies have explored the biological activity of this compound, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide moieties often exhibit significant antimicrobial activity. The mechanism typically involves inhibition of bacterial folate synthesis, crucial for DNA and RNA synthesis.

  • Case Study : A study evaluating various sulfonamides found that derivatives similar to 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged significantly, highlighting the potential for further optimization in drug development.

Anticancer Properties

The compound has also been investigated for its anticancer effects, particularly in targeting specific cancer cell lines.

  • Research Findings : In vitro studies demonstrated that 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Reference
AntimicrobialE. coli15
AntimicrobialS. aureus10
AnticancerHeLa20
AnticancerMCF725

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the pyrrolidine-substituted phenethylamine core via nucleophilic substitution or reductive amination .
  • Step 2 : Sulfonamide coupling using 4-methylbenzenesulfonyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH, 0–5°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Purity is validated via HPLC (C18 column, UV detection at 254 nm) .

Q. How can the solubility and stability of this compound be systematically evaluated for in vitro assays?

  • Methodology :

  • Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Quantify via UV-Vis spectroscopy (calibration curve at λmax ~280 nm) .
  • Stability : Incubate at 25°C and 37°C for 24–72 hours. Monitor degradation via LC-MS (electrospray ionization, negative mode) .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Techniques :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 to confirm substituent positions (e.g., pyrrolidine N–H at δ 2.6–3.1 ppm) .
  • X-ray diffraction : Single-crystal analysis (Mo-Kα radiation, R factor < 0.05) to resolve sulfonamide torsion angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How do steric and electronic effects influence the reaction kinetics of sulfonamide bond formation in this compound?

  • Methodology :

  • Kinetic Studies : Use stopped-flow UV-Vis to monitor reaction rates under varying temperatures (10–40°C) and pH (4–10).
  • DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states and electron density maps .
    • Key Findings : Electron-withdrawing groups on the benzene ring accelerate sulfonamide coupling by stabilizing intermediates .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Approach :

  • Meta-Analysis : Compare IC50 values from enzyme inhibition (e.g., carbonic anhydrase) vs. cell-based assays (e.g., MTT). Normalize data using Z-score transformations .
  • Molecular Dynamics : GROMACS simulations to assess binding pocket flexibility in target proteins (e.g., 2–4 ns trajectories) .

Q. How can polymorphism in this sulfonamide impact its pharmacological profile?

  • Methodology :

  • Crystallization Screens : Use 24-well microbatch plates with 50+ solvent combinations to isolate polymorphs .
  • DSC/TGA : Differential scanning calorimetry (heating rate 10°C/min) to identify melting points and phase transitions .

Q. What computational tools predict metabolic pathways and potential toxicity?

  • Tools :

  • ADMET Predictors : SwissADME for CYP450 metabolism (e.g., CYP3A4 oxidation sites) .
  • Toxicity : ProTox-II to estimate hepatotoxicity (e.g., structural alerts for sulfonamide hypersensitivity) .

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